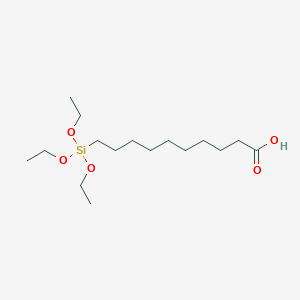
10-Triethoxysilyldecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Triethoxysilyldecanoic acid is an organosilicon compound with the molecular formula C16H34O5Si. This compound is characterized by the presence of a silyl group attached to a decanoic acid backbone, making it a versatile molecule in various chemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10-Triethoxysilyldecanoic acid typically involves the reaction of decanoic acid with triethoxysilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the silyl ester bond. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Post-reaction purification steps, such as distillation or crystallization, are employed to isolate the desired product .
Analyse Chemischer Reaktionen
Hydrolysis and Condensation of the Triethoxysilyl Group
The triethoxysilyl moiety undergoes hydrolysis in aqueous or humid environments, forming silanol intermediates (Si–OH), which subsequently condense into siloxane networks (Si–O–Si):
Si(OEt)3+3H2O→Si(OH)3+3EtOH2Si(OH)3→Si–O–Si+3H2O
Evidence :
-
29Si-NMR shows peaks at δ = -44.5 to -45.5 ppm , characteristic of triethoxysilyl groups .
-
IR spectra display ~1709 cm−1 (carboxylic acid C=O) and ~1736 cm−1 (ester C=O), indicating partial esterification during hydrolysis .
Acid-Base Reactions of the Carboxylic Acid Group
The carboxylic acid group participates in classic acid-base reactions:
-
Neutralization : Reacts with bases (e.g., NaOH) to form carboxylate salts:
C9H19COOHSi(OEt)3+NaOH→C9H19COO−Na++Si(OEt)3OH -
Metal reactions : Generates hydrogen gas with active metals (e.g., Mg, Al) .
Esterification Potential
The carboxylic acid can esterify with alcohols under acid catalysis, though competing hydrolysis of the triethoxysilyl group necessitates controlled conditions. For example:
C9H19COOHSi(OEt)3+R–OHH+C9H19COOR+Si(OEt)3OH
IR Evidence :
Stability and Side Reactions
Wissenschaftliche Forschungsanwendungen
10-Triethoxysilyldecanoic acid finds applications in various fields:
Chemistry: Used as a precursor in the synthesis of advanced materials and as a coupling agent in polymer chemistry.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of coatings, adhesives, and sealants for improved performance and durability
Wirkmechanismus
The mechanism of action of 10-Triethoxysilyldecanoic acid involves its ability to form stable bonds with various substrates through its silyl group. This interaction can modify the physical and chemical properties of the substrates, enhancing their performance in specific applications. The molecular targets and pathways involved depend on the specific application and the nature of the substrate .
Vergleich Mit ähnlichen Verbindungen
- 10-Hydroxydecanoic acid
- 10-Undecenoic acid
- 10-Bromodecanoic acid
Comparison: 10-Triethoxysilyldecanoic acid is unique due to the presence of the triethoxysilyl group, which imparts distinct chemical reactivity and functionality compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring strong adhesion, enhanced stability, and specific chemical modifications.
Eigenschaften
IUPAC Name |
10-triethoxysilyldecanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O5Si/c1-4-19-22(20-5-2,21-6-3)15-13-11-9-7-8-10-12-14-16(17)18/h4-15H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMPEARDMMHITJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCCCCCCCC(=O)O)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O5Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













